1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-derived compound featuring an ethanone moiety and a substituted aminoethyl chain. Its IUPAC name reflects the presence of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) modified with a tertiary amine group (2-aminoethyl-ethyl-amino) and a ketone functional group . This compound has been explored in biochemical research, particularly in studies involving amino acid derivatives and metabolic regulation, though commercial availability is currently discontinued .
Synthetic routes for such compounds often involve alkylation or reductive amination steps. For example, related pyrrolidine-ethanone derivatives (e.g., compound 119 in ) are synthesized via condensation of 4-acetylbenzaldehyde with L-prolinol under mild conditions .
Properties
IUPAC Name |
1-[2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(8-6-12)9-11-5-4-7-14(11)10(2)15/h11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJQPEPCFLVXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 2090407-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula
- Formula : C11H23N3O
- Molecular Weight : Approximately 199.33 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with an ethylamino group and an ethanone moiety, which contributes to its biological activity. The presence of amino groups suggests potential interactions with biological targets such as receptors and enzymes.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with pyrrolidine structures have been studied for their potential antidepressant properties.
- Neuroprotective Activity : Some derivatives have shown promise in protecting neuronal cells from damage.
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.
Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of pyrrolidine derivatives found that compounds similar to this compound exhibited significant activity in rodent models. The study reported improvements in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), indicating potential for further development as antidepressants.
Study 2: Neuroprotective Effects
In vitro studies have shown that certain pyrrolidine derivatives can protect against oxidative stress-induced neuronal death. This suggests that this compound may possess similar protective properties, warranting further investigation into its neuroprotective mechanisms.
Study 3: Antitumor Activity
Research has indicated that some pyrrolidine-based compounds exhibit cytotoxic effects on various cancer cell lines. A comparative study highlighted the potential of structurally related compounds to induce apoptosis in cancer cells, suggesting that this compound could be explored for anticancer applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H23N3O |
| Molecular Weight | 199.33 g/mol |
| CAS Number | 2090407-66-0 |
| Potential Activities | Antidepressant, Neuroprotective, Antitumor |
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to opioid receptors. Research indicates that derivatives of similar structures may exhibit analgesic properties, making them candidates for pain management therapies .
- Its structural similarity to known psychoactive substances suggests that it could have applications in studying addiction mechanisms and developing treatments for substance use disorders.
- Synthesis of Novel Compounds :
Case Study 1: Analgesic Activity
A study focused on the synthesis of pyrrolidine derivatives demonstrated that compounds with similar structures to 1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone exhibited significant analgesic effects in animal models. These findings suggest that modifications to this compound could yield effective pain relief medications .
Case Study 2: Neurotransmitter Interaction
Another research project investigated the interaction of similar compounds with serotonin and dopamine receptors. The results indicated that these compounds could modulate neurotransmitter release, highlighting their potential use in treating mood disorders such as depression and anxiety .
Potential Future Applications
- Drug Development : The ongoing exploration of this compound's derivatives may lead to the development of new drugs targeting pain management and mental health disorders.
- Research Tool : Its unique structure makes it a valuable tool for researchers investigating receptor pharmacology and drug interactions within the central nervous system.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Functional Comparisons
- S 16924 : Demonstrates marked serotonin 5-HT1A receptor agonism, distinguishing it from the target compound. It antagonizes locomotion induced by psychostimulants (e.g., cocaine) and shows preferential inhibition of cortical dopaminergic transmission, making it a candidate for schizophrenia treatment . In contrast, the target compound lacks fluorophenyl or dihydrodioxin substituents, likely reducing its 5-HT1A affinity.
- Pyrazolo-pyrazine derivative (): The fused aromatic system may enhance interactions with kinase ATP-binding pockets, suggesting divergent applications in oncology compared to the target compound’s aminoethyl chain, which is more suited for modulating amine transporters or receptors.
Q & A
Basic: How can researchers optimize the synthetic yield of 1-(2-{[(2-aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone?
Methodological Answer:
Optimization involves controlling reaction parameters such as temperature, solvent choice, and stoichiometry. For example, demonstrates that using anhydrous solvents (e.g., toluene) and maintaining a nitrogen atmosphere improves reaction efficiency. Purification via column chromatography (C18 reverse-phase) or recrystallization (e.g., acetic acid/ethyl acetate mixtures) can achieve >85% purity. Key steps include:
- Catalyst selection : Triethylamine as a base enhances nucleophilic substitution reactions .
- Reaction time : Extended stirring (e.g., 2–30 hours) ensures complete conversion, as seen in multi-step syntheses .
- Workup : Drying agents (e.g., MgSO₄) and vacuum distillation minimize impurities .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 1.5–3.5 ppm) and ethanone carbonyl signals (δ 200–210 ppm). highlights the utility of 2D NMR (COSY, HSQC) to resolve overlapping signals in tertiary amines.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 241.1921 for C₁₂H₂₄N₃O) .
- IR spectroscopy : Carbonyl stretches (~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) validate functional groups .
Basic: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay conditions. For example, reports anticancer activity via MTT assays, but results may vary due to:
- Cell line specificity : Test multiple lines (e.g., HeLa, MCF-7) to confirm target selectivity.
- Dose-response curves : Use IC₅₀ values normalized to controls (e.g., doxorubicin) .
- Solvent interference : DMSO concentrations >0.1% can alter cell viability; validate with solvent-only controls .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., histone deacetylases) or receptors. ’s X-ray crystallography data (e.g., torsion angles) informs force field parameters.
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with activity using descriptors like logP and polar surface area .
Advanced: How to evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. notes instability in acidic conditions (pH <3), with decomposition products identified via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at ~180°C) .
- Light exposure tests : UV-Vis spectroscopy monitors photodegradation (λmax 250–300 nm) .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Modify the tertiary amine with acetyl groups to improve lipophilicity, then hydrolyze in situ .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, as suggested by ’s handling guidelines .
Advanced: How to design in vivo toxicity studies for this compound?
Methodological Answer:
- Acute toxicity : OECD Guideline 423 recommends dose escalation in rodents (5–2000 mg/kg) with 14-day observation for mortality and organ histopathology .
- Genotoxicity : Conduct Ames tests (S. typhimurium TA98/TA100) and micronucleus assays to assess mutagenic potential .
- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-IV/oral administration; calculate AUC and half-life .
Advanced: What mechanistic studies clarify its role in enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for targets like kinases or proteases. ’s IC₅₀ data supports reversible binding .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Fluorescence quenching : Monitor tryptophan emission changes (λex 280 nm) upon ligand binding to assess conformational shifts .
Advanced: How to resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : ’s triclinic crystal data (space group P1, a = 5.78 Å) provides reference for absolute configuration .
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves to assign R/S configurations .
Advanced: What are best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize exothermic risks and improve mixing for large-scale alkylation steps .
- Quality control : In-process HPLC monitors intermediates; set thresholds for impurities (<0.5%) .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME), as in ’s toluene-free protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
